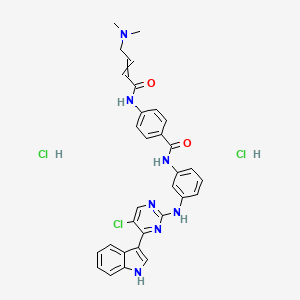![molecular formula C39H24Cl4N2O2 B12446859 2,2'-{9H-fluorene-9,9-diylbis[benzene-4,1-diylnitrilo(E)methylylidene]}bis(4,6-dichlorophenol)](/img/structure/B12446859.png)
2,2'-{9H-fluorene-9,9-diylbis[benzene-4,1-diylnitrilo(E)methylylidene]}bis(4,6-dichlorophenol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dichloro-6-[(E)-{[4-(9-{4-[(E)-[(3,5-dichloro-2-hydroxyphenyl)methylidene]amino]phenyl}fluoren-9-yl)phenyl]imino}methyl]phenol is a complex organic compound characterized by its multiple aromatic rings and chlorine substitutions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-6-[(E)-{[4-(9-{4-[(E)-[(3,5-dichloro-2-hydroxyphenyl)methylidene]amino]phenyl}fluoren-9-yl)phenyl]imino}methyl]phenol typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the base structure: This involves the synthesis of the core phenol structure with chlorine substitutions.
Addition of aromatic rings: Subsequent steps involve the addition of various aromatic rings through electrophilic aromatic substitution reactions.
Formation of imine bonds: The final steps include the formation of imine bonds through condensation reactions between aldehydes and amines.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
2,4-dichloro-6-[(E)-{[4-(9-{4-[(E)-[(3,5-dichloro-2-hydroxyphenyl)methylidene]amino]phenyl}fluoren-9-yl)phenyl]imino}methyl]phenol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert imine bonds to amine bonds.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
2,4-dichloro-6-[(E)-{[4-(9-{4-[(E)-[(3,5-dichloro-2-hydroxyphenyl)methylidene]amino]phenyl}fluoren-9-yl)phenyl]imino}methyl]phenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,4-dichloro-6-[(E)-{[4-(9-{4-[(E)-[(3,5-dichloro-2-hydroxyphenyl)methylidene]amino]phenyl}fluoren-9-yl)phenyl]imino}methyl]phenol involves its interaction with specific molecular targets. These interactions can include:
Binding to enzymes: Inhibiting or activating enzyme activity.
Interacting with DNA: Potentially causing changes in gene expression.
Modulating signaling pathways: Affecting cellular signaling pathways involved in various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorophenol: A simpler compound with similar chlorine substitutions but lacking the complex aromatic structure.
2,4-Dichloro-6-nitrophenol: Another related compound with a nitro group instead of the imine and hydroxyphenyl groups.
Uniqueness
2,4-dichloro-6-[(E)-{[4-(9-{4-[(E)-[(3,5-dichloro-2-hydroxyphenyl)methylidene]amino]phenyl}fluoren-9-yl)phenyl]imino}methyl]phenol is unique due to its complex structure, which provides multiple sites for chemical modification and potential biological activity. This makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C39H24Cl4N2O2 |
|---|---|
Peso molecular |
694.4 g/mol |
Nombre IUPAC |
2,4-dichloro-6-[[4-[9-[4-[(3,5-dichloro-2-hydroxyphenyl)methylideneamino]phenyl]fluoren-9-yl]phenyl]iminomethyl]phenol |
InChI |
InChI=1S/C39H24Cl4N2O2/c40-27-17-23(37(46)35(42)19-27)21-44-29-13-9-25(10-14-29)39(33-7-3-1-5-31(33)32-6-2-4-8-34(32)39)26-11-15-30(16-12-26)45-22-24-18-28(41)20-36(43)38(24)47/h1-22,46-47H |
Clave InChI |
IBHWTBMGPMWEIG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)N=CC5=C(C(=CC(=C5)Cl)Cl)O)C6=CC=C(C=C6)N=CC7=C(C(=CC(=C7)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


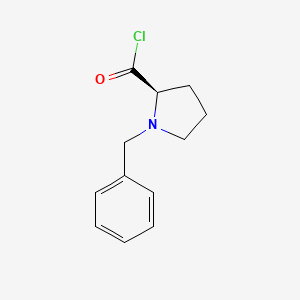
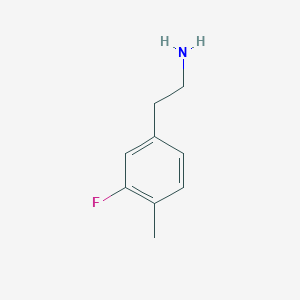
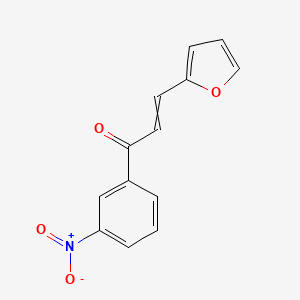
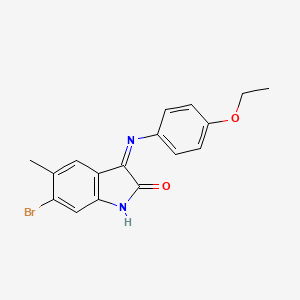
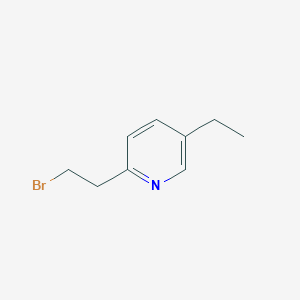
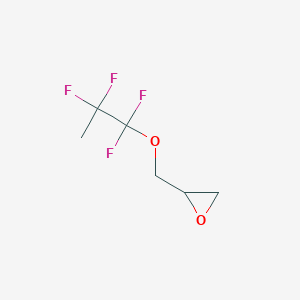
![N-benzyl-N-{4-tert-butyl-1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}benzamide](/img/structure/B12446813.png)
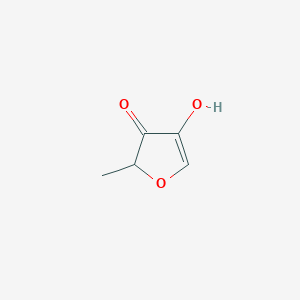
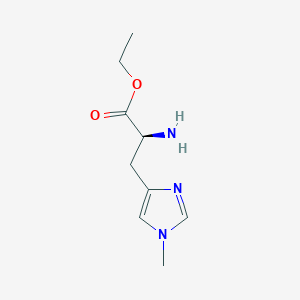
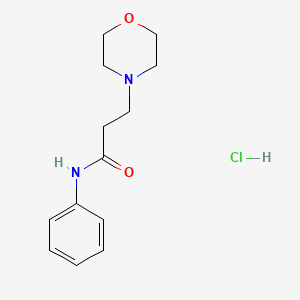


![Propanoic acid, 2,2-dimethyl-, 4-[[[2-[[(carboxymethyl)amino]carbonyl]phenyl]amino]sulfonyl]phenyl ester, sodium salt, hydrate (1:1:4)](/img/structure/B12446843.png)
